molecular formula C9H18N2O B14900469 (1R,2S)-2-(Dimethylamino)cyclohexanecarboxamide

(1R,2S)-2-(Dimethylamino)cyclohexanecarboxamide

Cat. No.: B14900469
M. Wt: 170.25 g/mol
InChI Key: MRRQQZSIDOAJJE-SFYZADRCSA-N
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Description

(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexane ring substituted with a dimethylamino group and a carboxamide group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor followed by amination. The reaction typically requires a chiral catalyst to ensure the correct stereochemistry.

    Reduction of Ketone Precursor: The ketone precursor can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Amination: The resulting alcohol is then subjected to amination using dimethylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines or other reduced products. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Methylamino)cyclohexane-1-carboxamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    (1R,2S)-2-(Ethylamino)cyclohexane-1-carboxamide: Similar structure but with an ethylamino group instead of a dimethylamino group.

    (1R,2S)-2-(Dimethylamino)cyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both dimethylamino and carboxamide functional groups

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S)-2-(dimethylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C9H18N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1

InChI Key

MRRQQZSIDOAJJE-SFYZADRCSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@H]1C(=O)N

Canonical SMILES

CN(C)C1CCCCC1C(=O)N

Origin of Product

United States

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